5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methyl group attached to the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl group.
2,3-Dihydroimidazo[1,2-a]pyridine: Lacks the methyl group at the fifth position.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H10N2 |
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Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-methyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H10N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-4H,5-6H2,1H3 |
InChI Key |
QXLQADGVGZEODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NCCN12 |
Origin of Product |
United States |
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